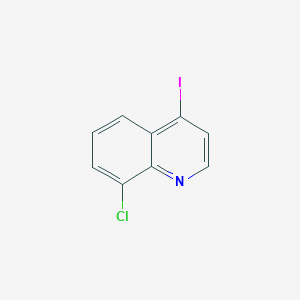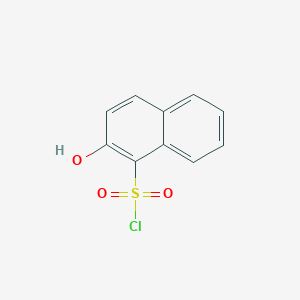
2-Hydroxynaphthalene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxynaphthalene-1-sulfonylchloride is an organic compound derived from naphthalene. It is characterized by the presence of a hydroxyl group at the second position and a sulfonyl chloride group at the first position of the naphthalene ring. This compound is widely used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxynaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 2-hydroxynaphthalene followed by chlorination. The process typically involves the following steps:
Sulfonation: 2-Hydroxynaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the first position.
Chlorination: The resulting 2-hydroxynaphthalene-1-sulfonic acid is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form 2-hydroxynaphthalene-1-sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonates, often requiring a base to neutralize the hydrochloric acid byproduct.
Thiols: Form sulfonothioates, typically under basic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxynaphthalene-1-sulfonylchloride is used in various scientific research applications:
Chemistry: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs with antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-hydroxynaphthalene-1-sulfonylchloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
1-Hydroxynaphthalene-2-sulfonylchloride: Isomer with the hydroxyl and sulfonyl chloride groups at different positions.
2-Naphthol: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
Uniqueness
2-Hydroxynaphthalene-1-sulfonylchloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both a hydroxyl group and a sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H7ClO3S |
|---|---|
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
2-hydroxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO3S/c11-15(13,14)10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H |
InChI-Schlüssel |
GBZYXVOKWMCNSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


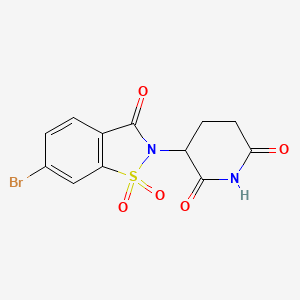
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
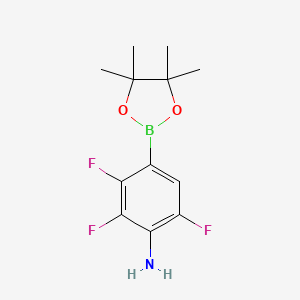
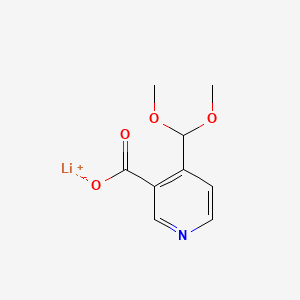
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
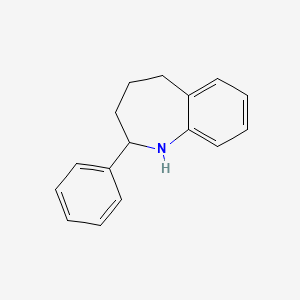
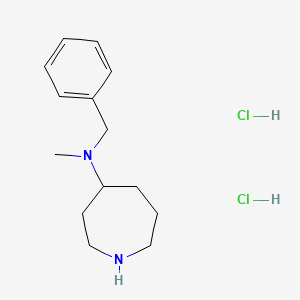
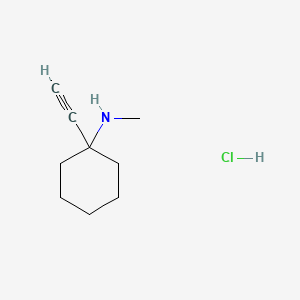
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
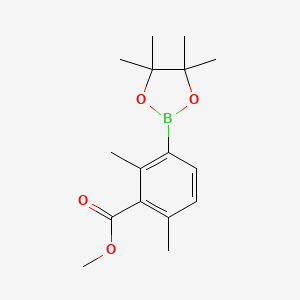
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
